molecular formula C19H22N4O B2901551 N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cinnamamide CAS No. 1235692-13-3

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cinnamamide

Cat. No. B2901551
CAS RN: 1235692-13-3
M. Wt: 322.412
InChI Key: IJAPYWYZANBXKB-BQYQJAHWSA-N
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Description

“N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cinnamamide” is a complex organic compound. It contains a pyrimidin-2-yl group attached to a piperidin-4-yl group, which is further connected to a cinnamamide group .


Molecular Structure Analysis

The molecular structure of “N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cinnamamide” is likely to be complex due to the presence of multiple functional groups. The molecules are likely connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms .

Scientific Research Applications

Chemodivergent Synthesis

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cinnamamide: is utilized in chemodivergent synthesis processes. This approach allows for the creation of diverse skeletal structures from the same starting materials, which is particularly valuable in medicinal chemistry. For instance, it can lead to the synthesis of N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, compounds with significant biological and therapeutic value .

Anti-Fibrosis Activity

Compounds derived from this chemical structure have shown promising anti-fibrotic activities. In particular, they have been evaluated against immortalized rat hepatic stellate cells, with some derivatives presenting better activities than known anti-fibrotic drugs. This suggests potential for the development of new medications targeting fibrotic diseases .

Bone Formation Agonist

The compound’s derivatives have been identified as agonists for the Wnt β-catenin cellular messaging system, which is crucial for bone formation. This application is particularly relevant for the treatment of bone disorders, as it can potentially increase the bone formation rate .

Anti-Tubercular Agents

Derivatives of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cinnamamide have been designed and synthesized for their anti-tubercular activity. These compounds have been evaluated against Mycobacterium tuberculosis, indicating their potential as potent anti-tubercular agents .

Future Directions

The future directions for research on “N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cinnamamide” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the wide range of activities exhibited by similar compounds, it may be of interest to investigate its potential applications in pharmaceuticals .

Mechanism of Action

Target of Action

The primary target of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cinnamamide is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. This phosphorylation can activate or deactivate many cellular processes and pathways, influencing cell differentiation, division, metabolism, and communication .

Mode of Action

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cinnamamide interacts with its targets, the tyrosine kinases, by specifically binding to an inactive Abelson tyrosine kinase domain characteristic for this gene . This binding occurs through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . The compound forms infinite H-bonded chains through its amide, amine, and pyrimidine groups .

Biochemical Pathways

The interaction of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cinnamamide with tyrosine kinases affects various biochemical pathways. By inhibiting the activity of tyrosine kinases, it can disrupt the phosphorylation process, leading to changes in the activation state of many proteins and influencing numerous cellular processes .

Result of Action

The molecular and cellular effects of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cinnamamide’s action are primarily related to its inhibitory effect on tyrosine kinases. By inhibiting these enzymes, it can influence a wide range of cellular processes, potentially leading to changes in cell behavior .

properties

IUPAC Name

(E)-3-phenyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c24-18(8-7-16-5-2-1-3-6-16)22-15-17-9-13-23(14-10-17)19-20-11-4-12-21-19/h1-8,11-12,17H,9-10,13-15H2,(H,22,24)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJAPYWYZANBXKB-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cinnamamide

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